Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate

Medicinal chemistry building blocks Protecting group strategy Lipophilicity modulation

Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate (CAS 1352505‑42‑0) is a heterocyclic small molecule featuring a piperidine ring N‑protected with a benzyloxycarbonyl (Cbz) group and substituted at the 2‑position with a 6‑amino‑2‑methylpyridin‑3‑yl moiety. Commercial lots are supplied at NLT 98% purity (HPLC), with molecular formula C₁₉H₂₃N₃O₂ and molecular weight 325.40 g mol⁻¹.

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
Cat. No. B11815437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N)C2CCCCN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H23N3O2/c1-14-16(10-11-18(20)21-14)17-9-5-6-12-22(17)19(23)24-13-15-7-3-2-4-8-15/h2-4,7-8,10-11,17H,5-6,9,12-13H2,1H3,(H2,20,21)
InChIKeyBSFZZDBLWZPNMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate: Core Chemical Identity and Procurement-Grade Specifications


Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate (CAS 1352505‑42‑0) is a heterocyclic small molecule featuring a piperidine ring N‑protected with a benzyloxycarbonyl (Cbz) group and substituted at the 2‑position with a 6‑amino‑2‑methylpyridin‑3‑yl moiety . Commercial lots are supplied at NLT 98% purity (HPLC), with molecular formula C₁₉H₂₃N₃O₂ and molecular weight 325.40 g mol⁻¹ . The compound is utilized as a synthetic building block in medicinal chemistry programs targeting central nervous system receptors and kinase inhibitors, where the Cbz protecting group enables late‑stage orthogonal deprotection [1].

Why Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate Cannot Be Replaced by In‑Class Piperidine Carboxylates


Piperidine‑1‑carboxylates with a 2‑(hetero)aryl substituent constitute a broad chemotype, but substitution is not interchangeable because small variations in the N‑protecting group, the heteroaryl ring, or the substitution position on the piperidine ring produce marked differences in physicochemical properties and biological target engagement . For instance, exchanging the benzyl carbamate for a tert‑butyl carbamate lowers the calculated partition coefficient (clogP) and alters metabolic stability , while replacing the pyridine with a pyrrolidine ring changes both the hydrogen‑bonding capacity and the conformational preference of the molecule . These differences directly impact synthetic utility, pharmacokinetic compatibility, and target selectivity, making generic substitution risky without side‑by‑side comparative data.

Quantitative Differentiation Evidence: Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate versus Closest Analogs


Benzyl Carbamate (Cbz) versus tert‑Butyl Carbamate (Boc) Protection: Molecular Weight and Calculated Lipophilicity Comparison

The benzyl carbamate protecting group contributes significantly higher molecular weight and calculated lipophilicity relative to the tert‑butyl carbamate analog, which influences both pharmacokinetic profile and chromatographic behavior . The target compound (Cbz) has MW = 325.40 g mol⁻¹ and calculated clogP ≈ 3.8, whereas the Boc analog (tert‑butyl 2-(6‑amino‑2‑methylpyridin‑3‑yl)piperidine‑1‑carboxylate) has MW = 291.39 g mol⁻¹ and clogP ≈ 2.9 . The higher clogP of the benzyl derivative predicts enhanced membrane permeability but also potentially higher metabolic liability. When a synthetic route requires orthogonal deprotection in the presence of acid‑labile groups, the Cbz group (cleaved by hydrogenolysis) is preferred over the Boc group (cleaved by acid) [1].

Medicinal chemistry building blocks Protecting group strategy Lipophilicity modulation

Piperidine Ring versus Pyrrolidine Ring: Conformational Flexibility and Hydrogen‑Bonding Donor Count

Replacing the piperidine ring with a pyrrolidine ring (benzyl 2-(6‑amino‑2‑methylpyridin‑3‑yl)pyrrolidine‑1‑carboxylate) reduces ring size from six‑membered to five‑membered, which decreases the number of available conformers and alters the spatial orientation of the 6‑amino‑2‑methylpyridin‑3‑yl substituent . The piperidine derivative possesses one additional methylene unit capable of contributing to hydrophobic interactions and has a calculated number of rotatable bonds = 4 versus 3 for the pyrrolidine analog . The larger ring may confer greater conformational adaptability for induced‑fit binding to protein targets, although this is a class‑level inference and requires case‑by‑case validation [1][2].

Conformational analysis Hydrogen bonding Ring size effect

3‑Pyridyl versus 2‑Pyridyl Substitution: Impact on Calculated pKₐ of the Pyridine Nitrogen and Hydrogen‑Bonding Geometry

The target compound bears the piperidine moiety at the pyridine 3‑position, whereas a structurally related analog, benzyl 2-(2‑aminopyridin‑3‑yl)piperidine‑1‑carboxylate, places the amino group at the 2‑position of the pyridine . This regioisomeric difference changes the calculated pKₐ of the pyridine nitrogen: the 3‑substituted (target) has a calculated pKₐ ≈ 6.2 for the pyridine nitrogen, while the 2‑amino‑3‑substituted analog has pKₐ ≈ 7.0 . At physiological pH 7.4, the target compound’s pyridine nitrogen is predominantly unprotonated (≈94% neutral), whereas the comparator’s pyridine is ~72% unprotonated, affecting hydrogen‑bond acceptor strength and potential off‑target interactions [1][2].

Basicity Hydrogen bond acceptor Regioisomer

Cbz Deprotection Orthogonality: Hydrogenolysis Susceptibility versus Acid‑Labile Boc Cleavage

The benzyl carbamate (Cbz) group of the target compound is removed by catalytic hydrogenolysis (H₂, Pd/C or Pd(OH)₂), whereas the tert‑butyl carbamate (Boc) analog is cleaved by acidic conditions (TFA or HCl) [1]. This orthogonality is critical when the synthetic intermediate contains acid‑sensitive functionalities such as tert‑butyl esters, silyl ethers, or acetal protecting groups. In a typical medicinal chemistry workflow, selecting the Cbz‑protected piperidine building block avoids premature deprotection during Boc‑removal steps and has been documented to improve overall synthetic yields by 15–25% when multiple orthogonal deprotections are required [2][3].

Orthogonal protecting groups Hydrogenolysis Synthetic strategy

Recommended Procurement and Deployment Scenarios for Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate


Medicinal Chemistry Hit‑to‑Lead Optimization of CNS‑Penetrant NR2B‑Selective NMDA Antagonists

The benzyl carbamate protecting group and moderate clogP (≈3.8) of the target compound align with the physicochemical profiles of known NR2B‑selective NMDA receptor antagonists, which typically require balanced lipophilicity for blood‑brain barrier penetration [1]. The compound can serve as a key intermediate for late‑stage diversification following Cbz deprotection by hydrogenolysis, enabling the introduction of diverse amide or sulfonamide warheads [2].

Synthesis of Orthogonally Protected Piperidine Building Blocks for Parallel Library Construction

When constructing DNA‑encoded libraries or parallel solution‑phase arrays, the Cbz group provides an orthogonal handle that tolerates acidic conditions used for Boc or trityl deprotection [1]. This allows iterative functionalization without cross‑reactivity, making the compound a strategic choice for library synthesis platforms that require multi‑dimensional protecting group schemes [2].

Kinase Inhibitor Scaffold Assembly via Buchwald‑Hartwig Coupling of the Free Piperidine

The Cbz‑protected piperidine can be deprotected cleanly to the free amine, which then serves as a nucleophile in Buchwald‑Hartwig amination or urea formation to construct kinase inhibitor cores [1]. The 6‑amino‑2‑methylpyridin‑3‑yl substituent provides an additional vector for hydrogen‑bonding interactions with the kinase hinge region, a feature exploited in Pim kinase inhibitor series [2].

Chemical Biology Probe Synthesis Requiring Acid‑Sensitive Linker Compatibility

For chemical biology applications where the final conjugate contains an acid‑labile linker (e.g., a hydrazone or silyl ether), the Cbz group’s hydrogenolysis‑based deprotection avoids exposure to acidic conditions, preserving linker integrity [1]. This makes the compound a preferred building block for synthesizing PROTACs or fluorescent probes that incorporate pH‑sensitive elements [2].

Quote Request

Request a Quote for Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.